

In-depth Technical Guide: 3,4-Diaminopyridin-2-ol (CAS 33631-02-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Diaminopyridin-2-ol

Cat. No.: B1323081

[Get Quote](#)

Disclaimer: Publicly available scientific literature and technical data for **3,4-Diaminopyridin-2-ol** (CAS: 33631-02-6) are exceedingly limited. This guide summarizes the available information and provides context based on related chemical structures. The lack of extensive research means that many properties, particularly experimental and biological data, are not available.

Core Properties and Physicochemical Data

3,4-Diaminopyridin-2-ol, also known as 3,4-Diamino-2-hydroxypyridine or 3,4-Diaminopyridin-2(1H)-one, is a pyridine derivative. Due to limited experimental validation, the following table includes basic molecular information and computationally predicted properties. It is crucial to note that predicted values may differ from experimental findings.

Property	Value	Source
CAS Number	33631-02-6	
Molecular Formula	C ₅ H ₇ N ₃ O	[1]
Molecular Weight	125.13 g/mol	[1]
IUPAC Name	3,4-diamino-1H-pyridin-2-one	
Synonyms	3,4-Diamino-2-hydroxypyridine, 3,4-Diamino-2-pyridinol	[1]
Predicted Boiling Point	545.7°C at 760 mmHg	[1]
Predicted Density	1.46 g/cm ³	[1]
Predicted Flash Point	283.8°C	[1]

Spectroscopic and Safety Data

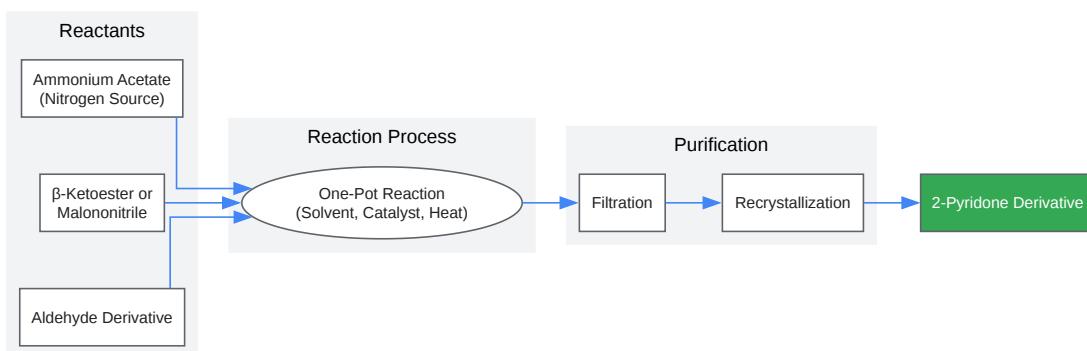
Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3,4-Diaminopyridin-2-ol** (CAS 33631-02-6) is available in the public domain. Analysis of related compounds such as 3,4-Diamino-2-methoxypyridine has been performed, but this data is not directly applicable.[\[2\]](#)

Safety and Handling

The compound is classified as an irritant (Xi). Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[\[1\]](#)

Synthesis and Reactivity


Experimental Protocols

Specific, detailed experimental protocols for the synthesis of **3,4-Diaminopyridin-2-ol** are not readily available in published literature.

General Synthetic Strategies for 2-Pyridones

While a specific protocol for **3,4-Diaminopyridin-2-ol** is unavailable, the synthesis of the core 2-pyridone structure often involves multicomponent reactions. A general workflow for the synthesis of related 3,4-dihydropyridin-2-ones is presented below. This is a generalized representation and has not been validated for the specific synthesis of **3,4-Diaminopyridin-2-ol**.

General Workflow: Multicomponent Synthesis of 2-Pyridone Analogs

[Click to download full resolution via product page](#)

General workflow for synthesizing 2-pyridone analogs.

Biological Activity and Applications

There is a significant lack of information regarding the biological activity of **3,4-Diaminopyridin-2-ol**. One chemical supplier notes potential antioxidant and anti-inflammatory properties and its use as an ingredient in cosmetics and hair dyes, though these claims are not substantiated by peer-reviewed research in the available search results.^[1]

It is important to distinguish **3,4-Diaminopyridin-2-ol** from the extensively studied compound 3,4-Diaminopyridine (Amifampridine, CAS 54-96-6). 3,4-Diaminopyridine is a potent voltage-gated potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS).^{[3][4]} Its mechanism of action involves prolonging the depolarization of the presynaptic membrane, which enhances calcium influx and subsequently increases the release of acetylcholine at the neuromuscular junction.^[4] There is no evidence to suggest that **3,4-Diaminopyridin-2-ol** shares this mechanism of action.

Due to the absence of data on biological activity or defined experimental procedures, no signaling pathway or experimental workflow diagrams can be generated for **3,4-Diaminopyridin-2-ol**.

Conclusion for Researchers

3,4-Diaminopyridin-2-ol is a sparsely documented chemical compound. Professionals in research and drug development should be aware that fundamental experimental data, established synthetic protocols, and biological activity profiles are not currently available in the public domain. Any work with this compound would require foundational research to determine its properties and potential applications. Researchers are advised to exercise caution and not to extrapolate the known properties of the related but distinct molecule, 3,4-diaminopyridine, to **3,4-Diaminopyridin-2-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 3,4-Diamino-2-methoxypyridine(33631-04-8) 1H NMR [m.chemicalbook.com]
- 3. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-depth Technical Guide: 3,4-Diaminopyridin-2-ol (CAS 33631-02-6)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323081#3-4-diaminopyridin-2-ol-cas-number-33631-02-6-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com